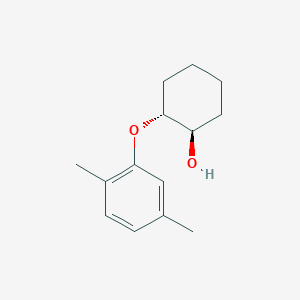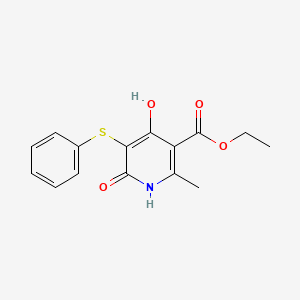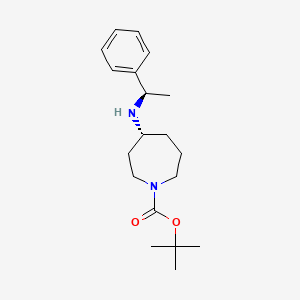
tert-Butyl (R)-4-(((R)-1-phenylethyl)amino)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, an azepane ring, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethylamine Moiety: This step involves the coupling of the azepane ring with ®-1-phenylethylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the phenylethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or phenylethylamine derivatives.
Scientific Research Applications
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the azepane ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- tert-Butyl 3-(tert-butoxycarbonyl)azepane-1-carboxylate
- tert-Butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
Uniqueness
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is unique due to the presence of the ®-1-phenylethylamine moiety, which imparts specific stereochemical properties and potential biological activity. The combination of the azepane ring and the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl (4R)-4-[[(1R)-1-phenylethyl]amino]azepane-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-15(16-9-6-5-7-10-16)20-17-11-8-13-21(14-12-17)18(22)23-19(2,3)4/h5-7,9-10,15,17,20H,8,11-14H2,1-4H3/t15-,17-/m1/s1 |
InChI Key |
UCPXUHCDMVMSIU-NVXWUHKLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
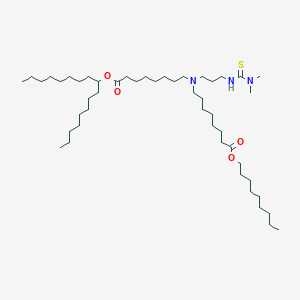
![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)

![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)

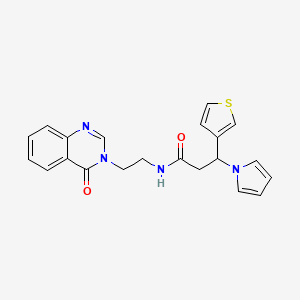
![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)

![4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B13366350.png)
